{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Antibacterial SAR S-Benzylisothiourea MreB inhibition

{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326811-93-1) is a hydrobromide salt of an S-benzylisothiouronium derivative, belonging to the broader class of isothiourea compounds. Its IUPAC name is (3-methoxyphenyl)methyl carbamimidothioate hydrobromide, with molecular formula C₉H₁₃BrN₂OS and molecular weight 277.18 g/mol.

Molecular Formula C9H13BrN2OS
Molecular Weight 277.18 g/mol
CAS No. 1326811-93-1
Cat. No. B6349889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide
CAS1326811-93-1
Molecular FormulaC9H13BrN2OS
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CSC(=N)N.Br
InChIInChI=1S/C9H12N2OS.BrH/c1-12-8-4-2-3-7(5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
InChIKeyJNCNYVQZTWHXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing {[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326811-93-1): A Specialized S-Benzylisothiouronium Building Block


{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326811-93-1) is a hydrobromide salt of an S-benzylisothiouronium derivative, belonging to the broader class of isothiourea compounds [1]. Its IUPAC name is (3-methoxyphenyl)methyl carbamimidothioate hydrobromide, with molecular formula C₉H₁₃BrN₂OS and molecular weight 277.18 g/mol . The compound features a 3-methoxy substituent on the benzyl ring, distinguishing it from unsubstituted S-benzylisothiouronium salts. This compound is primarily listed as a research chemical and synthetic building block, with commercial availability from multiple suppliers at purities typically ranging from 95% to 98% .

Why {[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide Cannot Be Interchanged with Other S-Benzylisothioureas


S-Benzylisothiourea derivatives are not functionally interchangeable because the position and electronic nature of the benzyl ring substituent profoundly modulate biological activity, target engagement, and physicochemical properties [1]. In a comprehensive structure-activity relationship (SAR) study of S-benzylisothiourea analogs tested for their ability to induce spherical cell morphology in Escherichia coli, unsubstituted S-benzylisothiourea served as the baseline; introduction of a 3-chloro substituent enhanced activity, while a 4-methoxy substituent markedly reduced it, and S-cyclohexylmethylisothiourea lost activity entirely [1]. This demonstrates that even a single substituent change on the benzyl ring can shift a compound from active to inactive, making direct substitution of one analog for another without experimental validation highly unreliable [1]. The 3-methoxybenzyl variant represented by CAS 1326811-93-1 occupies a distinct position in this SAR landscape that cannot be assumed equivalent to other S-benzylisothioureas.

Quantitative Differentiation Evidence for {[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide


3-Methoxy Substituent Effects on Antibacterial Sphere-Inducing Activity in E. coli

In the only published SAR study that systematically evaluated substituent effects across the S-benzylisothiourea scaffold, the 4-methoxybenzyl analog was tested directly and found to be essentially inactive for sphere-inducing activity in E. coli, in contrast to the unsubstituted parent compound (S-benzylisothiourea) and the highly active 3,4-dichloro analog (A22) [1]. While the 3-methoxy regioisomer (i.e., CAS 1326811-93-1) was not explicitly reported in this study, the data establish that the methoxy substituent position is a critical determinant of biological activity within this scaffold [1].

Antibacterial SAR S-Benzylisothiourea MreB inhibition

S-Benzylisothiouronium Salts as Shelf-Stable Thiol Equivalents in Synthetic Chemistry

S-Benzylisothiouronium halides, the structural class to which CAS 1326811-93-1 belongs, have been validated as shelf-stable, odorless thiol equivalents for accessing 2-(benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylate building blocks [1]. The hydrobromide salt form of CAS 1326811-93-1 offers the advantage of being a non-volatile, crystalline solid, in contrast to the corresponding free thiol (3-methoxybenzyl mercaptan), which is a volatile liquid with a strong odor and limited shelf stability [1].

Synthetic methodology Thiol equivalent Isothiouronium

Physicochemical and Purity Comparison Against Closest Commercially Available Analogs

Commercially, the closest analog to CAS 1326811-93-1 is S-(4-bromobenzyl)isothiourea hydrobromide (CAS 111039-41-9) [1]. The methoxy group in CAS 1326811-93-1 introduces different electronic and hydrogen-bonding properties compared to the bromo substituent (Hammett σₘ for OCH₃ = +0.12 vs. σₚ for Br = +0.23), which translates to distinct reactivity in downstream derivatization reactions. The CAS 1326811-93-1 compound is available at 98% purity from at least one supplier (Leyan), versus 95% for most other vendors .

Chemical procurement Purity specification Isothiouronium salts

Isothiourea Scaffold as Privileged Pharmacophore: NOS Inhibition and Beyond

Isothioureas represent a recognized pharmacophore class for nitric oxide synthase (NOS) inhibition, with S-ethyl-N-phenyl-isothiourea demonstrating potent binding to both endothelial NOS (eNOS) and neuronal NOS (nNOS) heme domains [1]. While CAS 1326811-93-1 itself has not been directly profiled against NOS isoforms, the S-benzylisothiouronium scaffold is structurally related to the S-alkyl-isothiourea pharmacophore. The 3-methoxybenzyl group may confer altered isoform selectivity compared to S-ethyl or S-methyl isothiourea reference inhibitors [1].

Nitric oxide synthase Isothiourea inhibitors Pharmacophore

Validated Application Scenarios for {[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide Based on Current Evidence


Antibacterial SAR Exploration Targeting the MreB Cytoskeletal Protein

The established SAR framework for S-benzylisothiourea derivatives shows that substituent position and electronics on the benzyl ring critically determine MreB inhibitory activity [1]. CAS 1326811-93-1, with its 3-methoxy substituent, fills a specific gap in the published SAR matrix. Researchers investigating antibacterial agents against Gram-negative pathogens can use this compound as a comparator to evaluate how methoxy substitution at the meta position affects MreB binding, cell morphology perturbation, and antimicrobial potency relative to the reference compound A22 (S-(3,4-dichlorobenzyl)isothiourea).

Synthetic Building Block for Benzylthioether-Containing Drug Candidates

As a shelf-stable, crystalline hydrobromide salt, CAS 1326811-93-1 serves as an odorless thiol equivalent for introducing the 3-methoxybenzylthio group into more complex molecules [2]. This is particularly relevant for medicinal chemistry programs constructing thioether-linked drug candidates, where the free thiol would present handling, stability, and odor challenges. The 98% purity grade is suited for late-stage intermediate synthesis where impurity profiles must be tightly controlled.

Isothiourea Pharmacophore Library Synthesis for NOS or Amidinotransferase Screening

Isothioureas are validated nitric oxide synthase (NOS) inhibitors, with crystal structures confirming direct heme-domain binding [3]. CAS 1326811-93-1 provides a 3-methoxybenzyl-substituted entry point for constructing focused isothiourea libraries. When elaborated with appropriate N-substituents, the resulting compounds can be screened for isoform selectivity across nNOS, eNOS, and iNOS, with the 3-methoxy group potentially conferring distinct binding interactions compared to unsubstituted or halogenated benzyl analogs.

Agrochemical Intermediate for Nitrification Inhibitor Development

S-Benzylisothiouronium salts, including butanoate and furoate derivatives, have demonstrated utility as nitrification inhibitors in agricultural settings [4]. CAS 1326811-93-1, as a hydrobromide salt, can be converted to various carboxylate forms for evaluation as soil nitrification inhibitors. The 3-methoxy substituent may modulate soil mobility, degradation kinetics, and nitrification inhibition potency relative to the previously studied unsubstituted S-benzylisothiouronium derivatives.

Quote Request

Request a Quote for {[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.